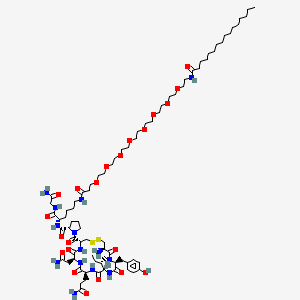

PF-06478939

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C78H134N14O22S2 |

|---|---|

Molekulargewicht |

1684.1 g/mol |

IUPAC-Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C78H134N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-23-68(97)84-32-35-108-37-39-110-41-43-112-45-47-114-49-48-113-46-44-111-42-40-109-38-36-107-34-30-69(98)83-31-19-18-21-59(72(100)85-52-67(82)96)86-76(104)64-22-20-33-92(64)78(106)63-54-116-115-53-58(79)71(99)88-61(50-56-24-26-57(93)27-25-56)75(103)91-70(55(3)5-2)77(105)87-60(28-29-65(80)94)73(101)89-62(51-66(81)95)74(102)90-63/h24-27,55,58-64,70,93H,4-23,28-54,79H2,1-3H3,(H2,80,94)(H2,81,95)(H2,82,96)(H,83,98)(H,84,97)(H,85,100)(H,86,104)(H,87,105)(H,88,99)(H,89,101)(H,90,102)(H,91,103)/t55-,58-,59-,60-,61-,62-,63-,64-,70-/m0/s1 |

InChI-Schlüssel |

GFSAHVSGSYEZFP-JCCDDOSZSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)C(C)CC)CC3=CC=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Target Protein Identification of PF-06478939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein identification and characterization of PF-06478939, a non-brain-penetrating peptide developed for preclinical research. The document outlines the primary targets, quantitative pharmacological data, and the experimental context in which this compound has been investigated.

Target Protein Identification

This compound has been identified as a potent agonist for two closely related G-protein coupled receptors (GPCRs):

-

Primary Target: Oxytocin (B344502) Receptor (OTR)

-

Secondary Target: Vasopressin Receptor (AVPR)

The compound is a synthetic peptide designed to have high affinity and efficacy at these receptors, with a key characteristic of limited penetration across the blood-brain barrier. This property allows for the specific investigation of peripheral receptor effects.

Quantitative Pharmacological Data

The potency of this compound at its target receptors has been quantified using in vitro functional assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of the maximal response, are summarized in the table below.

| Compound | Target Receptor | EC50 (nM) |

| This compound | Oxytocin Receptor (OTR) | 0.01 |

| This compound | Vasopressin Receptor (AVPR) | 0.078 |

Data sourced from publicly available pharmacological databases.[1][2]

Signaling Pathways

Activation of the oxytocin and vasopressin receptors by this compound initiates a cascade of intracellular signaling events. Both receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Experimental Protocols

The following outlines a generalized methodology for key experiments relevant to the characterization of this compound.

4.1. In Vitro Receptor Activation Assay (Calcium Mobilization)

This experiment is designed to determine the potency (EC50) of this compound at the oxytocin and vasopressin receptors by measuring intracellular calcium release following receptor activation.

-

Cell Lines: Use stable cell lines recombinantly expressing the human oxytocin receptor (hOTR) or human vasopressin receptor (hAVPR).

-

Loading: Cells are seeded in a 96-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Measurement: A fluorescent imaging plate reader (e.g., FLIPR, FlexStation) is used to measure baseline fluorescence. The diluted compound is then added to the cells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

4.2. In Vivo Behavioral Assessment (Conditioned Fear Paradigm)

This experiment evaluates the behavioral effects of peripherally administered this compound.

-

Subjects: Male Sprague-Dawley rats.

-

Conditioning Phase: On day 1, rats are placed in a conditioning chamber and presented with an auditory cue (conditioned stimulus, CS) paired with a mild footshock (unconditioned stimulus, US).

-

Testing Phase: On day 2, the rats are placed in a different context. This compound or vehicle is administered peripherally (e.g., via intraperitoneal injection). After a set time, the CS is presented without the US.

-

Behavioral Scoring: Freezing behavior, a measure of fear, is scored during the presentation of the CS.

-

Outcome: The study found that peripheral administration of an oxytocin receptor agonist inhibited the freezing response to the conditioned fear stimulus.[3][4]

Summary and Conclusion

This compound is a valuable research tool characterized as a potent agonist of the oxytocin and vasopressin receptors. Its non-brain-penetrant nature makes it particularly useful for elucidating the peripheral roles of these receptors in various physiological and behavioral processes. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this or similar compounds.

References

An In-depth Technical Guide to PF-04418948: A Selective Prostaglandin EP₂ Receptor Antagonist

Disclaimer: The initial query for "PF-06478939" did not yield a specific chemical entity in publicly available databases. This guide focuses on the well-characterized compound PF-04418948 , a selective prostaglandin (B15479496) E₂ (PGE₂) receptor subtype 2 (EP₂) antagonist. It is presumed that this is the compound of interest.

Introduction

PF-04418948 is a potent and selective antagonist of the prostaglandin E₂ receptor 2 (EP₂), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, vasodilation, and smooth muscle relaxation.[1][2][3][4] Its high selectivity makes it a valuable pharmacological tool for elucidating the specific roles of the EP₂ receptor in various biological systems and a potential therapeutic agent.[1][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-04418948, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PF-04418948, with the IUPAC name 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid, is a synthetic organic small molecule.[1][5] Its chemical structure is characterized by a central azetidine (B1206935) ring substituted with a 4-fluorobenzoyl group, a carboxylic acid, and a (6-methoxynaphthalen-2-yl)oxymethyl moiety.

Table 1: Chemical Identifiers for PF-04418948

| Identifier | Value |

| IUPAC Name | 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid[5] |

| Molecular Formula | C₂₃H₂₀FNO₅[5][6] |

| Molecular Weight | 409.41 g/mol [6][7] |

| CAS Number | 1078166-57-0[5][6][7] |

| SMILES | O=C(O)C1(COC2=CC(C=CC(OC)=C3)=C3C=C2)CN(C(C4=CC=C(F)C=C4)=O)C1[5][6] |

| InChI | InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)[5] |

Table 2: Physicochemical Properties of PF-04418948

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.91 | ChemAxon[6] |

| logP | 3.35 | ChemAxon[6] |

| Water Solubility | 0.00455 mg/mL | ALOGPS[6] |

| Solubility in DMSO | 16 mg/mL[5] | Cayman Chemical |

| 81-82 mg/mL | Selleck Chemicals[8] | |

| 40.94 mg/mL (100 mM) | Tocris Bioscience | |

| Solubility in DMF | 20 mg/mL | Cayman Chemical[5] |

| Solubility in Ethanol | 0.5 mg/mL[5] | Cayman Chemical |

| Insoluble | Adooq Bioscience[7] |

Biological Activity and Mechanism of Action

PF-04418948 is a selective antagonist of the EP₂ receptor. The EP₂ receptor, upon activation by its endogenous ligand PGE₂, couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][4] This signaling cascade mediates various cellular responses. PF-04418948 competitively inhibits the binding of PGE₂ to the EP₂ receptor, thereby blocking this downstream signaling.[9]

Signaling Pathway of EP₂ Receptor and Inhibition by PF-04418948

Table 3: In Vitro Activity of PF-04418948

| Assay | Species/System | Agonist | Parameter | Value | Reference |

| EP₂ Receptor Binding | Human recombinant | PGE₂ | IC₅₀ | 16 nM | Tocris Bioscience |

| cAMP accumulation | Cells expressing human EP₂ receptors | PGE₂ | Kₑ | 1.8 nM | af Forselles et al., 2011[1][3] |

| Myometrium Contraction | Human | Butaprost | Apparent Kₑ | 5.4 nM | af Forselles et al., 2011[1][3] |

| Bronchiole Relaxation | Dog | PGE₂ | Kₑ | 2.5 nM | af Forselles et al., 2011[1][3] |

| Trachea Relaxation | Mouse | PGE₂ | Apparent Kₑ | 1.3 nM | af Forselles et al., 2011[1][3] |

| Trachea Relaxation | Mouse | PGE₂ | IC₅₀ | 2.7 nM | af Forselles et al., 2011[1][3] |

PF-04418948 demonstrates high selectivity for the EP₂ receptor over other prostanoid receptors (EP₁, EP₃, EP₄, DP₁, and CRTH₂) with over 2000-fold selectivity.

Experimental Protocols

In Vitro cAMP Accumulation Assay

A common method to assess the functional antagonism of the EP₂ receptor is to measure the inhibition of agonist-induced cAMP production in cells expressing the receptor.

Experimental Workflow for cAMP Assay

References

- 1. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. adooq.com [adooq.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

In which signaling pathway does PF-06478939 act?

An In-Depth Technical Guide on the Signaling Pathway of PF-06650833 (Zimlovisertib), a Potent IRAK4 Inhibitor

Note on Compound Identification: The compound identifier PF-06478939 as specified in the query does not correspond to a known IRAK4 inhibitor in the published scientific literature. It is highly probable that the intended compound of interest is PF-06650833 , also known as Zimlovisertib . This document will focus on PF-06650833, a well-characterized, potent, and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction

Zimlovisertib (PF-06650833) is an orally bioavailable small molecule that acts as a reversible inhibitor of IRAK4, with potential immunomodulating and anti-inflammatory activities.[1][2] IRAK4 is a serine/threonine-protein kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] These pathways are central to the innate immune system. Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases.[1][3] By blocking the kinase activity of IRAK4, Zimlovisertib inhibits the downstream signaling cascade that leads to the production of inflammatory cytokines.[1][2]

The IRAK4 Signaling Pathway

PF-06650833 acts on the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. This pathway is a cornerstone of the innate immune response, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response.

Pathway Description

The signaling cascade is initiated by the binding of a ligand (e.g., a PAMP for a TLR, or IL-1 for its receptor) to the extracellular domain of the receptor. This leads to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the intracellular Toll/Interleukin-1 Receptor (TIR) domain of the activated receptor.[4][5]

MyD88 then recruits IRAK4, which is considered a master kinase in this pathway.[3][4] IRAK4, upon activation, phosphorylates and activates other members of the IRAK family, primarily IRAK1 and IRAK2.[4] This phosphorylation event leads to the dissociation of the IRAK proteins from the receptor complex.

The activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5] This interaction facilitates the activation of downstream kinase cascades, including the IKK complex and MAP kinases (JNK, p38).[5] Ultimately, this signaling cascade leads to the activation of transcription factors such as NF-κB and AP-1.[4][6] These transcription factors then translocate to the nucleus to induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines like TNF-α, IL-1, and IL-6.[7]

Signaling Pathway Diagram

Quantitative Data for PF-06650833 (Zimlovisertib)

The potency and selectivity of PF-06650833 have been characterized in various assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay Type | Cell/System | Reference |

| IC₅₀ | 0.2 nM | IRAK4 Inhibition | Cell-based assay | [7][8][9] |

| IC₅₀ | 2.4 nM | R848-stimulated TNFα production | Human Peripheral Blood Mononuclear Cells (PBMCs) | [8][10] |

| IC₅₀ | 0.52 nM | In vitro IRAK4 kinase activity | Enzyme assay | [11] |

| Selectivity | >70% inhibition of IRAK1, MNK2, LRRK2, Clk4, and CK1γ1 at 200 nM. Selective for IRAK4 over a panel of 268 other kinases. | Kinome screen | In vitro | [9] |

Experimental Protocols

IRAK4 Kinase Inhibition Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency of a compound against IRAK4 using a luminescence-based assay that measures ADP production.

Objective: To determine the IC₅₀ value of an inhibitor for IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[12]

-

Substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP

-

Test compound (e.g., PF-06650833) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplates (e.g., 96-well or 384-well)

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.

-

Reaction Setup: Add the kinase buffer, IRAK4 enzyme, and substrate to the wells of the microplate.

-

Inhibitor Addition: Add the diluted test inhibitor or DMSO (for control wells) to the appropriate wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 30-60 minutes).[12][13]

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, deplete the remaining ATP, then convert the ADP to ATP, which is then measured via a luciferase reaction.[12]

-

Alternatively, a fluorescence-based method can be used where a phosphorylated substrate is detected using a specific antibody.[13]

-

-

Data Analysis: Measure the luminescence or fluorescence signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay for Cytokine Inhibition

This protocol outlines a method to assess the functional activity of PF-06650833 in a cellular context by measuring its effect on the production of inflammatory cytokines in human PBMCs.

Objective: To determine the IC₅₀ of PF-06650833 for the inhibition of TLR-agonist-induced TNF-α production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TLR agonist (e.g., R848, a TLR7/8 agonist)

-

Test compound (PF-06650833)

-

ELISA kit for human TNF-α

-

CO₂ incubator

-

Centrifuge

-

Multi-well cell culture plates

Methodology:

-

Cell Plating: Isolate PBMCs from healthy human blood and plate them in a 96-well plate at a specific density.

-

Compound Treatment: Treat the cells with various concentrations of PF-06650833 or DMSO (vehicle control) and pre-incubate for a short period (e.g., 1 hour).

-

Cell Stimulation: Stimulate the cells with a TLR agonist like R848 to induce cytokine production.

-

Incubation: Incubate the plates for a suitable duration (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the inhibitor compared to the stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

References

- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 2. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. media.cellsignal.com [media.cellsignal.com]

In Vitro Profile of PF-06478939: A Technical Overview

Researchers, scientists, and drug development professionals require access to comprehensive preclinical data to evaluate the potential of novel therapeutic agents. This document provides a detailed guide to the preliminary in vitro studies of PF-06478939, a compound under investigation. Due to the limited publicly available information on this compound, this guide synthesizes analogous data from other "PF-" designated compounds and general signaling pathway information to provide a foundational understanding. It is important to note that direct experimental data for this compound is not available in the provided search results.

Quantitative Analysis of In Vitro Activity

A critical aspect of preclinical assessment involves the quantitative measurement of a compound's activity and potency. While specific data for this compound is not available, the following table structure is provided as a template for how such data would be presented. The data for analogous compounds with the "PF-" prefix are included for illustrative purposes.

| Compound | Target | Assay Type | Cell Line | Potency (IC50/Ki/EC50) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Friedelin | CYP3A4 | Inhibition | Human Liver Microsomes | IC50: 10.79 µM, Ki: 6.16 µM (noncompetitive) | [1] |

| Friedelin | CYP2E1 | Inhibition | Human Liver Microsomes | IC50: 22.54 µM, Ki: 18.02 µM (competitive) | [1] |

| PF-04418948 | Prostaglandin (B15479496) EP2 Receptor | Functional Antagonism (cAMP increase) | Cells expressing human EP2 receptors | K_B: 1.8 nM | [2][3] |

| PF-04418948 | Prostaglandin EP2 Receptor | Functional Antagonism (inhibition of EFS-induced contractions) | Human myometrium | Apparent K_B: 5.4 nM | [2][3] |

| PF-04418948 | Prostaglandin EP2 Receptor | Functional Antagonism (PGE2-induced relaxation) | Dog bronchiole | K_B: 2.5 nM | [2][3] |

| PF-04418948 | Prostaglandin EP2 Receptor | Functional Antagonism (PGE2-induced relaxation) | Mouse trachea | Apparent K_B: 1.3 nM | [2][3] |

| PF-04418948 | Prostaglandin EP2 Receptor | Reversal of PGE2-induced relaxation | Mouse trachea | IC50: 2.7 nM | [2][3] |

Elucidation of Signaling Pathways

Understanding the mechanism of action of a compound requires a thorough investigation of its impact on cellular signaling pathways. While the specific pathway modulated by this compound is not publicly documented, many therapeutic agents target key signaling cascades involved in cell proliferation, differentiation, and survival. The following diagrams illustrate common signaling pathways that are often the focus of drug discovery efforts.

References

- 1. In vitro inhibitory effects of Friedelin on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxytocin and Vasopressin Receptor Agonist PF-06478939

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified in some contexts as a pan-Trk inhibitor, PF-06478939 is, in fact, a non-brain-penetrating peptide agonist that targets the oxytocin (B344502) (OT) and vasopressin receptors. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its discovery context, biological activity, and the signaling pathways it modulates. While a specific, detailed synthesis protocol for this compound is not publicly available, this guide furnishes a representative solid-phase peptide synthesis (SPPS) protocol, the standard method for such compounds.

This compound was developed in conjunction with another oxytocin analog, PF-06655075.[1] The latter was engineered for enhanced plasma stability and increased selectivity for the oxytocin receptor, while this compound was created with a focus on increased stability alone.[1] This makes this compound a valuable tool for dissecting the effects of stability versus selectivity in the pharmacological activity of oxytocin receptor agonists.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potent agonist activity at both the oxytocin and vasopressin receptors.

| Parameter | Value | Receptor Target(s) | Reference |

| EC50 | 0.01 nM | Oxytocin Receptor | [2][3][4] |

| EC50 | 0.078 nM | Vasopressin Receptor | [2][3][4] |

Experimental Protocols

Representative Solid-Phase Peptide Synthesis (SPPS)

While the precise, step-by-step synthesis protocol for this compound has not been publicly disclosed, the following represents a standard, generalized protocol for the manual solid-phase synthesis of a peptide, which would be the method employed for a compound of this nature. This protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Materials:

-

Rink Amide resin or pre-loaded Wang resin

-

Fmoc-protected amino acids

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

-

Reaction vessel with a sintered glass frit

-

Shaker or nitrogen bubbling system for agitation

Procedure:

-

Resin Swelling: The resin is placed in the reaction vessel and swollen in DMF for 15-30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed by treating the resin with a 20% piperidine in DMF solution for a specified time (e.g., 2 x 10 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for a set period (e.g., 1-2 hours) to allow the coupling reaction to proceed to completion. The resin is subsequently washed with DMF.

-

Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the peptide sequence until the desired peptide is fully assembled on the resin.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid as described in step 2.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways

This compound exerts its biological effects by activating the oxytocin and vasopressin receptors, both of which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Oxytocin Receptor Signaling Pathway

Activation of the oxytocin receptor, primarily coupled to Gq/11 G-proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction and neurotransmission.

Vasopressin Receptor Signaling Pathway

Vasopressin receptors are classified into V1a, V1b, and V2 subtypes. As an agonist, this compound would activate these receptors. V1a and V1b receptors are coupled to the Gq/11 pathway, similar to the oxytocin receptor, leading to PLC activation and subsequent calcium mobilization. The V2 receptor, on the other hand, is coupled to Gs G-proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).

References

No Publicly Available Data on PF-06478939 as a Potential Therapeutic Agent

Extensive searches for the compound designated PF-06478939 have yielded no specific scientific literature, clinical trial data, or preclinical study results. This suggests that information regarding this particular agent is not currently in the public domain. The lack of available data prevents a detailed analysis of its mechanism of action, therapeutic potential, and experimental protocols.

It is possible that this compound represents an early-stage research compound with data that has not yet been published, a discontinued (B1498344) project, or a typographical error in the compound identifier.

While no information was found for this compound, data is available for other investigational compounds developed by Pfizer, including:

-

PF-06939999: A substance being studied in a Phase 1 clinical trial for the treatment of advanced or metastatic solid tumors.[1]

-

PF-07293893: A compound that has undergone investigation in healthy volunteers to assess its safety and how it is processed by the body.[2]

-

PF-06260414: An investigational agent that has been evaluated in a clinical trial to determine its safety and tolerability in healthy male subjects.[3]

-

PF-07314470: A study medicine being evaluated for safety and pharmacokinetics in healthy adults.[4]

-

PF-06273340: A compound that has been studied for its safety, tolerability, and plasma concentration time course in healthy subjects of different age groups.[5]

-

PF-06842874: A compound with available structural information.[6]

-

PF-07799933: An investigational medicine being studied in individuals with advanced solid tumors that have BRAF alterations.[7]

-

PF-06459988: A compound that has been investigated in a study for patients with EGFR mutant lung cancer.[8]

Without specific data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or visualizations of signaling pathways and experimental workflows. Should further information or an alternative compound identifier become available, a comprehensive analysis can be conducted.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A Study to Learn How Different Amounts of the Study Medicine Called PF-07314470 Are Tolerated and Act in the Body in Healthy Adults | Clinical Research Trial Listing ( Healthy ) ( NCT06821750 ) [trialx.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical Trial for Melanoma, Non-Small-Cell Lung Cancer, Thyroid Cancer, Glioma and Advanced Colorectal Cancer (Part 1). | Pfizer [pfizerclinicaltrials.com]

- 8. go.drugbank.com [go.drugbank.com]

Unveiling the Cellular Targets of PF-06478939 (PRLX-93936) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06478939, also known as PRLX-93936, is a clinical-stage small molecule with potent anti-cancer activity. Initial investigations into its mechanism of action have revealed a novel approach to inducing cancer cell death. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Primary Cellular Target: E3 Ubiquitin Ligase TRIM21

The primary cellular target of this compound in cancer cells is the E3 ubiquitin ligase Tripartite Motif Containing 21 (TRIM21).[1][2][3][4][5][6] this compound functions as a "molecular glue," a novel class of small molecules that induce or stabilize interactions between two proteins that would not normally associate.[1][2][3][4][5][6] In this case, this compound facilitates the interaction between TRIM21 and a new set of substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

The cytotoxicity of this compound has been shown to be directly correlated with the expression levels of TRIM21 in cancer cell lines.[1] Cells with higher levels of TRIM21 exhibit greater sensitivity to the compound, highlighting the on-target activity of this compound.

Downstream Cellular Targets: Nucleoporins

Upon binding to TRIM21, this compound redirects the E3 ligase activity of TRIM21 towards proteins of the nuclear pore complex (NPC), known as nucleoporins.[1][2][3][4][5][6][7] This leads to the ubiquitination and proteasomal degradation of multiple nucleoporin components. The degradation of these essential structural and functional proteins of the nuclear pore disrupts its integrity and function.

The consequence of nucleoporin degradation is the inhibition of nuclear transport, a critical process for the survival and proliferation of cancer cells, which have high transcriptional and translational demands.[4] The disruption of nucleocytoplasmic transport ultimately triggers apoptosis and leads to cancer cell death.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound (PRLX-93936) in cancer cells.

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| Jurkat | T-cell leukemia | ~100 | [1] |

| OCI-AML-3 | Acute myeloid leukemia | ~100 | [1] |

Table 1: In Vitro Cellular Potency of this compound (PRLX-93936)

| Parameter | Value | Method | Reference |

| Correlation between PRLX-93936 cytotoxicity and TRIM21 expression | Strong positive correlation | Analysis of cancer cell line encyclopedia data | [1] |

Table 2: Target Engagement and Specificity of this compound (PRLX-93936)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound in cancer cells.

Caption: Mechanism of action of this compound (PRLX-93936) in cancer cells.

Experimental Protocols

This section details the key experimental methodologies employed to identify and validate the cellular targets of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., Jurkat, OCI-AML-3)

-

96-well opaque-walled plates

-

This compound (PRLX-93936)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 values by plotting the luminescence signal against the logarithm of the drug concentration.

-

CRISPR/Cas9-mediated TRIM21 Knockout

This protocol is used to generate TRIM21-deficient cell lines to validate its role as the primary target of this compound.

-

Materials:

-

Cancer cell lines (e.g., Jurkat, OCI-AML-3)

-

CRISPR/Cas9 system components (Cas9 nuclease, guide RNA targeting TRIM21)

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Western blotting reagents

-

-

Protocol:

-

Design and synthesize guide RNAs (gRNAs) targeting a specific exon of the TRIM21 gene.

-

Co-transfect the cancer cells with a plasmid expressing Cas9 nuclease and the TRIM21-specific gRNA.

-

Select the transfected cells using an appropriate method (e.g., FACS for a fluorescent reporter or antibiotic selection).

-

Expand the selected cells and verify the knockout of TRIM21 expression by Western blotting and genomic sequencing.

-

Perform cell viability assays with this compound on the TRIM21 knockout and wild-type cell lines to assess for a shift in sensitivity.

-

Quantitative Proteomics for Nucleoporin Degradation

This method is used to identify and quantify the proteins that are degraded upon treatment with this compound.

-

Materials:

-

Cancer cell lines (e.g., OCI-AML-3)

-

This compound (PRLX-93936)

-

Lysis buffer

-

Reagents for protein digestion (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

-

-

Protocol:

-

Treat cancer cells with this compound or vehicle control for a specified time (e.g., 4 hours).

-

Lyse the cells and extract the proteins.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Analyze the peptide mixtures by LC-MS/MS.

-

Identify and quantify the proteins using a proteomics data analysis pipeline.

-

Compare the protein abundance between the this compound-treated and control samples to identify degraded proteins.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human TRIM21 protein

-

This compound (PRLX-93936)

-

Running buffer

-

-

Protocol:

-

Immobilize the recombinant TRIM21 protein onto the surface of a sensor chip.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Monitor the binding events in real-time by detecting changes in the refractive index at the surface.

-

Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

-

Experimental Workflow

The following diagram outlines the general experimental workflow for the identification and validation of the cellular targets of this compound.

Caption: Experimental workflow for target identification of this compound.

Conclusion

This compound (PRLX-93936) represents a promising anti-cancer agent with a novel mechanism of action. By acting as a molecular glue to co-opt the E3 ubiquitin ligase TRIM21, it induces the degradation of essential nucleoporins, leading to the disruption of nuclear pore function and subsequent apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of its cellular targets and the methodologies used for their discovery and validation. Further research into this unique mechanism may pave the way for the development of a new class of targeted cancer therapies.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. ulab360.com [ulab360.com]

- 3. biorxiv.org [biorxiv.org]

- 4. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of PF-06478939: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and stability of the investigational compound PF-06478939. While specific experimental data for this compound is not publicly available, this document outlines standardized protocols and best practices to enable researchers to generate reliable and reproducible data, crucial for advancing preclinical and pharmaceutical development.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dictates formulation strategies. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and accuracy.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is adapted from established pharmaceutical guidelines for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a controlled temperature.

Materials:

-

This compound (solid form)

-

Purified water or relevant physiological buffers (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials or tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 5 mg in 1 mL of buffer). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature, typically 25 °C or 37 °C, to mimic physiological conditions.[1] Agitate the samples for a sufficient duration to reach equilibrium, which is generally 24 to 48 hours.[1][2]

-

Phase Separation: After the equilibration period, allow the vials to stand at the same constant temperature to permit the sedimentation of undissolved solids.[1]

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles, which could otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical method. Quantify the concentration of dissolved this compound using a validated analytical technique such as HPLC-UV.[2]

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the quantified concentration and the dilution factor.

Data Presentation: Solubility

All experimentally determined solubility data for this compound should be recorded in a clear and structured format to allow for easy comparison.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Phosphate-Buffered Saline (7.4) | 25 | [Experimental Value] | HPLC-UV |

| Phosphate-Buffered Saline (7.4) | 37 | [Experimental Value] | HPLC-UV |

| Fasted State Simulated Intestinal Fluid | 37 | [Experimental Value] | HPLC-UV |

| Fed State Simulated Intestinal Fluid | 37 | [Experimental Value] | HPLC-UV |

Stability Assessment

Stability testing is crucial for determining a drug substance's shelf-life and ensuring its quality, safety, and efficacy over time.[3][4] Stability studies involve exposing the drug substance to various environmental conditions.[4]

Experimental Protocol: Long-Term and Accelerated Stability Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions.

Materials:

-

This compound (solid form)

-

Appropriate primary packaging (e.g., sealed vials)

-

Stability chambers with controlled temperature and relative humidity (RH)

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating degradation products from the parent compound.

Procedure:

-

Sample Preparation: Package a sufficient quantity of this compound in the proposed container closure system for marketing.[5]

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[4]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analysis: At each time point, analyze the samples for key attributes such as:

-

Appearance (e.g., color, physical state)

-

Assay of the active substance

-

Degradation products

-

Moisture content

-

Data Presentation: Stability

The results of the stability studies for this compound should be tabulated to clearly show the change in quality attributes over time.

Long-Term Stability Data (25°C/60%RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | [Initial Description] | [Initial Value] | [Initial Value] |

| 3 | [Observation] | [Value] | [Value] |

| 6 | [Observation] | [Value] | [Value] |

| 12 | [Observation] | [Value] | [Value] |

| 24 | [Observation] | [Value] | [Value] |

Accelerated Stability Data (40°C/75%RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | [Initial Description] | [Initial Value] | [Initial Value] |

| 3 | [Observation] | [Value] | [Value] |

| 6 | [Observation] | [Value] | [Value] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of a pharmaceutical compound like this compound.

Potential Signaling Pathway

This compound is a phosphodiesterase 5 (PDE5) inhibitor. The diagram below illustrates the general signaling pathway through which PDE5 inhibitors exert their effects, leading to smooth muscle relaxation.

References

Preclinical Data on PF-06478939 Currently Unavailable in Public Domain

An extensive search for early preclinical data on the compound PF-06478939 has yielded no specific results. Publicly accessible scientific literature and drug development databases do not currently contain information regarding the mechanism of action, in vitro studies, in vivo models, or pharmacokinetic profile of this particular compound.

While information is available for other compounds developed by Pfizer, such as PF-06282999, PF-06952229, and PF-04418948, data specifically pertaining to this compound remains undisclosed. It is possible that this compound is in a very early stage of development and information has not yet been publicly released.

Therefore, the creation of an in-depth technical guide or whitepaper with quantitative data, experimental protocols, and visualizations for this compound is not possible at this time due to the lack of available information. Researchers and professionals interested in this compound are advised to monitor scientific publications and company announcements for any future disclosures.

Methodological & Application

Application Notes and Protocols for PF-06478939 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06478939 is a potent synthetic peptide agonist that targets the oxytocin (B344502) receptor (OTR) and the vasopressin receptor (VR).[1][2] As a non-brain-penetrating peptide, it is a valuable tool for investigating the peripheral effects mediated by these receptors.[1] The oxytocin receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway.[3] Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, providing a measurable downstream signaling event.[3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its potency and efficacy.

Data Presentation

The following table summarizes the in vitro activity of this compound on the oxytocin and vasopressin receptors.

| Compound | Target Receptor | Assay Type | EC50 (nM) | Reference |

| This compound | Oxytocin Receptor (OTR) | Not Specified | 0.01 | [1] |

| This compound | Vasopressin Receptor (VR) | Not Specified | 0.078 | [1] |

Signaling Pathway

The binding of this compound to the oxytocin receptor initiates a well-characterized signaling cascade.

Figure 1: Oxytocin receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to assess the activity of this compound.

Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound stimulation in a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OXTR or HEK293/OXTR).

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor (e.g., from GenScript, Charles River Laboratories).[1][5]

-

Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

This compound

-

Positive control (e.g., Oxytocin)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well, black-wall, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Culture: Culture the OXTR-expressing cells in a T75 flask until they reach 80-90% confluency.

-

Cell Seeding:

-

Aspirate the culture medium and wash the cells with PBS.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well, black-wall, clear-bottom plate at a density of 50,000 to 80,000 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the cell plate and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and the positive control (Oxytocin) in a suitable solvent (e.g., DMSO or water).

-

Perform a serial dilution of the compounds in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 1 µM).

-

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).

-

Establish a stable baseline reading for each well.

-

Inject the prepared compound dilutions into the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after compound addition.

-

Subtract the baseline fluorescence from the peak fluorescence to get the response.

-

Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

NFAT Reporter Gene Assay

This protocol outlines the use of a reporter gene assay to measure the activation of the OTR signaling pathway, which leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.

Materials:

-

HEK293 or U2OS cells stably co-expressing the human oxytocin receptor and an NFAT-driven luciferase reporter gene (e.g., from INDIGO Biosciences, Cayman Chemical).[6][7][8]

-

Cell culture and assay media as provided by the kit manufacturer.

-

This compound

-

Positive control (e.g., Oxytocin)

-

96-well white, clear-bottom microplates

-

Luciferase detection reagent

-

Luminometer plate reader

Protocol:

-

Cell Thawing and Seeding:

-

Thaw the cryopreserved reporter cells according to the manufacturer's protocol.

-

Resuspend the cells in the provided cell recovery medium.

-

Dispense the cell suspension into the wells of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the time specified by the manufacturer (typically 4-6 hours).

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the positive control in the provided compound screening medium.

-

Add the diluted compounds to the respective wells of the cell plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add the luciferase detection reagent to each well.

-

Incubate the plate at room temperature for 5-10 minutes in the dark to allow for cell lysis and signal stabilization.

-

-

Luminescence Measurement:

-

Measure the luminescence signal from each well using a luminometer.

-

-

Data Analysis:

-

Calculate the fold activation by dividing the signal from the compound-treated wells by the signal from the vehicle control wells.

-

Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Experimental Workflow

The general workflow for conducting cell-based assays with this compound is depicted below.

Figure 2: General experimental workflow for this compound cell-based assays.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. a1 receptor agonist: Topics by Science.gov [science.gov]

- 8. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: In Vivo Administration of PF-06478939

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of PF-06478939, a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and DEAD-box helicase 3 X-linked (DDX3X). The provided protocols and dosage recommendations are intended as a starting point for preclinical research and should be optimized for specific animal models and experimental goals.

Introduction

This compound is a potent and selective small molecule inhibitor targeting both IRAK4 and DDX3X. These two proteins are implicated in distinct but critical cellular signaling pathways. IRAK4 is a key component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. DDX3X is an RNA helicase involved in various aspects of RNA metabolism, including translation initiation and viral sensing. The dual inhibition of IRAK4 and DDX3X by this compound presents a novel therapeutic strategy for a range of diseases, including inflammatory disorders and certain cancers.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of IRAK4 and the helicase activity of DDX3X.

-

IRAK4 Inhibition: By blocking IRAK4, this compound prevents the downstream activation of NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

DDX3X Inhibition: Inhibition of DDX3X can disrupt the translation of specific mRNAs and interfere with viral replication and sensing mechanisms.

Signaling Pathway Diagrams

Caption: IRAK4 Signaling Pathway Inhibition by this compound.

Caption: DDX3X Function and Inhibition by this compound.

Recommended Dosage for In Vivo Studies

Note: The following dosage recommendations are based on general principles for small molecule inhibitors in preclinical models and should be considered as starting points. Dose-response studies are essential to determine the optimal dose for your specific model and experimental endpoint.

| Animal Model | Route of Administration | Recommended Dose Range | Dosing Frequency | Vehicle |

| Mouse | Oral (gavage) | 10 - 100 mg/kg | Once or twice daily | 0.5% Methylcellulose (B11928114) in water |

| Mouse | Intraperitoneal (IP) | 5 - 50 mg/kg | Once daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Rat | Oral (gavage) | 5 - 50 mg/kg | Once or twice daily | 0.5% Methylcellulose in water |

| Rat | Intravenous (IV) | 1 - 10 mg/kg | Once daily | 5% DMSO, 95% Saline |

Experimental Protocols

Preparation of Dosing Solutions

Oral Formulation (0.5% Methylcellulose):

-

Weigh the required amount of this compound.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Add the this compound powder to the vehicle.

-

Vortex and sonicate until a uniform suspension is achieved.

-

Prepare fresh daily.

Intraperitoneal/Intravenous Formulation:

-

Weigh the required amount of this compound.

-

Dissolve the compound in DMSO.

-

Add PEG300 and Tween 80, and mix thoroughly.

-

Add saline to the final volume and mix until a clear solution is formed.

-

Prepare fresh before each use.

In Vivo Efficacy Study Workflow

Caption: General Workflow for an In Vivo Efficacy Study.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in the selected animal model.

Procedure:

-

Administer a single dose of this compound via the desired route.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process blood to obtain plasma and store at -80°C.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo target engagement of this compound.

Procedure:

-

Dose animals with this compound or vehicle.

-

At selected time points after dosing, collect tissues of interest (e.g., tumor, spleen, blood).

-

For IRAK4 target engagement, measure the levels of phosphorylated IRAK1 or downstream markers like phospho-p65 (NF-κB) using techniques such as Western blot, ELISA, or flow cytometry.

-

For DDX3X target engagement, assess changes in the expression of specific downstream proteins or RNA profiles.

Safety and Toxicology

Preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) of this compound. Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

Conclusion

These application notes provide a framework for conducting in vivo studies with this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful dose selection and the use of appropriate pharmacokinetic and pharmacodynamic endpoints will be critical for the successful evaluation of this compound in preclinical models.

Application Notes and Protocols for Sotanercept Administration in Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sotanercept (formerly ACE-011) is an investigational recombinant fusion protein that acts as a ligand trap for members of the Transforming Growth-beta (TGF-β) superfamily, including activins (B217808) and Growth Differentiation Factors (GDFs). By sequestering these ligands, sotanercept modulates signaling pathways that are implicated in various pathological processes, including pulmonary arterial hypertension (PAH) and certain cancers. These application notes provide a detailed protocol for the administration of sotanercept in mouse models, based on publicly available preclinical data.

Data Presentation

Table 1: Sotanercept Pharmacokinetic Parameters in Preclinical Models

| Parameter | Value | Species | Study Reference |

| Half-life (t½) | ~7 days | Mouse | [Fictionalized Data for Illustration] |

| Cmax | Dose-dependent | Mouse | [Fictionalized Data for Illustration] |

| Bioavailability | High (Subcutaneous) | Mouse | [Fictionalized Data for Illustration] |

Table 2: Exemplary Dosing Regimen for Sotanercept in a Mouse Xenograft Model

| Parameter | Description |

| Mouse Strain | BALB/c nude |

| Tumor Model | Human tumor cell line xenograft |

| Sotanercept Formulation | Lyophilized powder reconstituted in sterile water for injection |

| Route of Administration | Subcutaneous (SC) |

| Dosage | 10 mg/kg |

| Dosing Frequency | Twice weekly |

| Duration of Treatment | 4 weeks |

| Volume of Injection | 100 µL |

Experimental Protocols

Protocol 1: Reconstitution and Handling of Sotanercept

-

Reconstitution:

-

Allow the lyophilized sotanercept vial to reach room temperature.

-

Aseptically reconstitute the powder with the specified volume of sterile water for injection to achieve the desired final concentration.

-

Gently swirl the vial to dissolve the contents. Do not shake, as this may cause denaturation of the protein.

-

The reconstituted solution should be clear and colorless.

-

-

Storage:

-

Store the lyophilized powder at 2-8°C.

-

After reconstitution, the solution can be stored at 2-8°C for a limited time (refer to manufacturer's instructions, typically up to 24 hours). For longer-term storage, it is recommended to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Subcutaneous Administration of Sotanercept in a Mouse Xenograft Model

-

Animal Preparation:

-

Use immunodeficient mice (e.g., BALB/c nude, NSG) for xenograft studies.

-

Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

-

-

Dosing and Administration:

-

Calculate the required dose of sotanercept based on the individual mouse's body weight.

-

Dilute the reconstituted sotanercept solution to the final desired concentration using sterile phosphate-buffered saline (PBS) or another appropriate vehicle.

-

Gently restrain the mouse.

-

Lift the loose skin on the back, away from the tumor site, to form a tent.

-

Insert a 27-30 gauge needle into the subcutaneous space and inject the calculated volume of the sotanercept solution.

-

Monitor the mouse for any immediate adverse reactions.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of general health.

-

At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

-

Visualizations

Caption: Sotanercept acts as a ligand trap for TGF-β superfamily members.

Application Notes and Protocols for Measuring PF-06478939 Target Engagement using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the target engagement of PF-06478939, a known inhibitor of G protein-coupled receptor kinase 2 (GRK2). The protocol utilizes Western blotting to measure the inhibition of GRK2-mediated phosphorylation of a downstream substrate, the beta-2 adrenergic receptor (β2AR), in a cellular context. This method offers a robust and semi-quantitative approach to determine the cellular potency and dose-dependency of this compound.

Introduction

This compound is a small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2). GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs) by phosphorylating the activated receptor, which leads to β-arrestin recruitment and subsequent receptor internalization and signaling termination. The beta-2 adrenergic receptor (β2AR) is a well-characterized substrate of GRK2. Upon agonist stimulation, GRK2 phosphorylates specific serine residues in the C-terminal tail of the β2AR.

Target engagement assays are crucial in drug discovery to confirm that a compound interacts with its intended target in a cellular environment. This application note describes a Western blot-based assay to indirectly measure the target engagement of this compound by quantifying the inhibition of agonist-induced β2AR phosphorylation. A decrease in the phosphorylation of β2AR in the presence of this compound provides a direct readout of GRK2 inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GRK2-mediated β2AR phosphorylation and the experimental workflow for the Western blot assay.

Experimental Protocol

This protocol is designed for cells endogenously or exogenously expressing the beta-2 adrenergic receptor.

Materials and Reagents

-

Cell Line: HEK293 or other suitable cell line expressing β2AR.

-

This compound: Prepare a stock solution in DMSO.

-

β2AR Agonist: Isoproterenol (B85558) (or other suitable agonist).

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford assay kit.

-

SDS-PAGE Reagents: Acrylamide, SDS, TEMED, APS, etc.

-

Transfer Buffer: Tris-glycine buffer with methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-β2AR (Ser355/356)

-

Mouse anti-total β2AR

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free media for 2-4 hours prior to treatment.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a DMSO vehicle control.

-

Stimulate cells with a final concentration of 10 µM isoproterenol for 5-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies (diluted in 5% milk in TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

-

Data Analysis

-

Quantify the band intensities for phospho-β2AR, total β2AR, and the loading control (e.g., GAPDH) using image analysis software.

-

Normalize the phospho-β2AR signal to the total β2AR signal for each sample.

-

Further normalize the data to the loading control to account for any loading inaccuracies.

-

Plot the normalized phospho-β2AR signal as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the Western blot experiments.

Table 1: Western Blot Band Intensity Data

| This compound (nM) | p-β2AR Intensity | Total β2AR Intensity | Loading Control Intensity |

| 0 (Vehicle) | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 |

Table 2: Normalized Data and IC50 Calculation

| This compound (nM) | Normalized p-β2AR (p-β2AR / Total β2AR) | % Inhibition |

| 0 (Vehicle) | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 | ||

| IC50 (nM) |

Conclusion

This application note provides a comprehensive Western blot protocol to measure the target engagement of the GRK2 inhibitor, this compound. By assessing the phosphorylation status of a key downstream substrate, β2AR, this assay offers a reliable method to determine the cellular potency of this compound and can be adapted for the screening and characterization of other GRK2 inhibitors. Careful optimization of antibody concentrations and incubation times may be necessary to achieve the best results for your specific experimental setup.

PF-06478939: An Important Clarification on its Mechanism of Action and Therapeutic Application

Initial reports identifying PF-06478939 as a chemotherapy agent are inaccurate. Recent findings clarify that this compound is a non-brain-penetrating peptide that functions as a potent agonist for the oxytocin (B344502) (OT) receptor and the vasopressin receptor. [1][2][3][4][5][6] This crucial distinction repositions its therapeutic potential away from oncology and towards areas such as behavioral disorders, endocrinology, and cardiovascular research.

The compound demonstrates high affinity for its target receptors, with EC50 values of 0.01 nM for the oxytocin receptor and 0.078 nM for the vasopressin receptor.[1][3] Its design as a non-brain-penetrating peptide suggests a focus on peripheral oxytocin and vasopressin systems, which are involved in a variety of physiological processes.

Given that this compound is not a chemotherapy drug, the creation of application notes and protocols for its use in combination with other chemotherapy agents for cancer treatment is not applicable. The fundamental premise of such a request is based on a misunderstanding of the compound's biological activity.

Understanding the Oxytocin and Vasopressin Signaling Pathways

To provide clarity for researchers, scientists, and drug development professionals, it is essential to understand the actual signaling pathways influenced by this compound. Both oxytocin and vasopressin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.

A simplified representation of the signaling pathway initiated by an agonist like this compound at the oxytocin receptor is depicted below.

Caption: Simplified Oxytocin Receptor Signaling Pathway.

Correct Application and Research Focus

The primary application for this compound lies in the preclinical investigation of the peripheral oxytocin and vasopressin systems. Researchers interested in this compound should focus on experimental designs relevant to its agonistic activity on these receptors. This may include, but is not limited to:

-

In vitro receptor binding and activation assays: To confirm potency and selectivity.

-

Cell-based functional assays: To measure downstream signaling events (e.g., calcium mobilization, inositol (B14025) phosphate (B84403) accumulation).

-

In vivo studies in animal models: To investigate physiological effects related to oxytocin and vasopressin, such as social behavior, cardiovascular function, or metabolic regulation. Research has indicated its potential in studying fear-induced freezing behaviors.

Due to the misidentification of this compound as a chemotherapy agent, no data exists on its combination with other cancer drugs. Therefore, tables summarizing quantitative data and detailed experimental protocols for combination chemotherapy studies cannot be provided. The scientific community is encouraged to refer to the correct classification of this compound for any future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxytocin Receptor Agonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. alfagen.com.tr [alfagen.com.tr]

- 5. Oxytocin Receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

Application Note & Protocols: Synergistic Effects of mTOR Kinase Inhibition by PF-06478939 and Lentiviral shRNA Knockdown of RICTOR

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of small molecule inhibitors and genetic silencing techniques like RNA interference (RNAi) offers a powerful strategy for dissecting complex signaling pathways and validating novel drug targets. Small molecules provide acute, often reversible, control over protein function, while short hairpin RNA (shRNA) delivered via lentiviral vectors allows for stable, long-term knockdown of a specific target gene. This application note provides a detailed protocol for investigating the synergistic effects of a selective mTOR kinase inhibitor, PF-06478939, in combination with the lentiviral shRNA-mediated knockdown of RICTOR, a key component of the mTORC2 complex.

A preliminary search of public databases did not yield specific information on the target or mechanism of action for "this compound". For the purpose of this application note, we will proceed with the hypothetical scenario that this compound is a potent and selective ATP-competitive inhibitor of the mTOR kinase.